4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6

説明

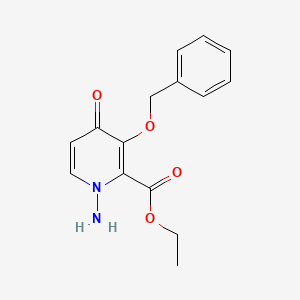

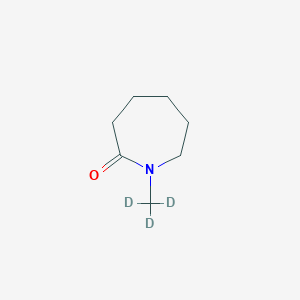

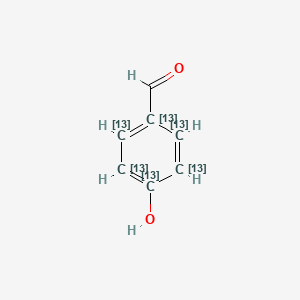

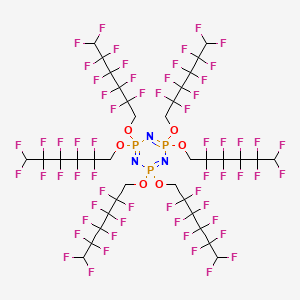

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is a stable isotopic labeled compound that is widely used in scientific research. It is a derivative of 4-hydroxybenzaldehyde, which is a natural phenolic compound found in various plants. The stable isotope labeling of this compound makes it an ideal tool for studying the mechanisms of action and physiological effects of various compounds in biological systems.

科学的研究の応用

Synthesis of Labelled Compounds

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 serves as a key starting material in the synthesis of isotopically labelled compounds. For instance, Pignatti et al. (2003) utilized it for the synthesis of JTT-501 specifically labelled with 13C, highlighting its importance in creating labelled molecules for pharmacokinetic studies (Pignatti et al., 2003). Similarly, Hesk et al. (2002) described the preparation of 3H, 14C, and 13C6 labelled Sch 58235, showcasing the compound's versatility in synthesizing various isotopically labelled forms for research purposes (Hesk et al., 2002).

Material Science and Polymer Research

In the realm of materials science, 4-Hydroxy-benzaldehyde derivatives have been explored for their potential in creating new materials with unique properties. For example, Hafeez et al. (2019) synthesized bis-aldehyde monomers and their electrically conductive pristine polyazomethines, demonstrating the application of such derivatives in the development of conductive polymers (Hafeez et al., 2019).

Analytical and Spectral Studies

The compound also finds use in analytical chemistry and spectral studies, facilitating the understanding of molecular structure and dynamics. Yadav et al. (2018) conducted a comparative analysis of molecular structure, vibrational spectral studies, and NLO properties of 3-Hydroxy-4methoxy-Benzaldehyde and 4-Hydroxy-3-Methoxy-Benzaldehyde using DFT, showcasing the deep analytical capabilities enabled by derivatives of 4-Hydroxy-benzaldehyde (Yadav et al., 2018).

Spectroscopic and Photochemical Applications

Additionally, Singh et al. (2001) explored the growth of vanillin crystals for second harmonic generation (SHG) applications in the near-IR wavelength region, illustrating the photochemical application potential of 4-Hydroxy-benzaldehyde derivatives in optical technologies (Singh et al., 2001).

作用機序

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets .

Mode of Action

It’s known that 4-hydroxybenzaldehyde, a structural analog, can undergo reactions such as the dakin oxidation, where it reacts with hydrogen peroxide in base to form hydroquinone .

Biochemical Pathways

It’s known that benzaldehyde derivatives can participate in various biochemical reactions .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .

Result of Action

It’s known that benzaldehyde derivatives can have various biological effects .

Action Environment

It’s known that environmental factors can significantly impact the action of a compound .

生化学分析

Biochemical Properties

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with p-Hydroxybenzaldehyde dehydrogenase, an enzyme found in carrots (Daucus carota), which catalyzes the oxidation of 4-Hydroxybenzaldehyde to p-hydroxybenzoic acid . This interaction is crucial for understanding the metabolic pathways involving aromatic aldehydes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Hydroxybenzaldehyde, the non-labeled counterpart, has been found to exhibit antioxidative properties and modulate GABAergic neuromodulation in the rat brain . These effects suggest that this compound may similarly impact cellular functions, although specific studies on the labeled compound are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as p-Hydroxybenzaldehyde dehydrogenase, facilitating the conversion of 4-Hydroxybenzaldehyde to p-hydroxybenzoic acid . This binding interaction is essential for understanding the compound’s role in metabolic pathways. Additionally, the compound may influence gene expression by acting as a signaling molecule or through its antioxidative properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 4-Hydroxybenzaldehyde can undergo oxidation and other chemical changes, which may influence its activity . These temporal effects need to be carefully monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of 4-Hydroxybenzaldehyde have been shown to exhibit toxic effects, including oxidative stress and cellular damage . Therefore, it is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing adverse effects. Studies on the labeled compound are necessary to establish specific dosage guidelines.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to p-hydroxybenzoic acid, which is further metabolized into various compounds. The compound interacts with enzymes such as p-Hydroxybenzaldehyde dehydrogenase, which catalyzes its conversion to p-hydroxybenzoic acid . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall effects on cellular function .

Subcellular Localization

This compound may localize to specific subcellular compartments, affecting its activity and function. For instance, 4-Hydroxybenzaldehyde has been found to localize in the cytoplasm and mitochondria, where it exerts its antioxidative effects . The labeled compound may exhibit similar localization patterns, which can be studied using advanced imaging techniques.

特性

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-ZFJHNFROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.077 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201595-48-4 | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)

![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)